A1/A3 AR antagonist 2

Adenosine Receptor Pharmacology Medicinal Chemistry GPCR Signaling

A1/A3 AR antagonist 2 (CAS 2408833-02-1) is a synthetic small molecule dual antagonist targeting the adenosine A1 (A1AR) and A3 (A3AR) receptors, with a molecular formula of C₂₂H₁₆N₂O₃S and a molecular weight of 388.44 g/mol. It functions by competitively binding to the orthosteric sites of both receptor subtypes, thereby blocking endogenous adenosine signaling.

Molecular Formula C22H16N2O3S
Molecular Weight 388.4 g/mol
Cat. No. B12406848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA1/A3 AR antagonist 2
Molecular FormulaC22H16N2O3S
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=CO3)C4=CC=CC=C4
InChIInChI=1S/C22H16N2O3S/c1-14-9-11-16(12-10-14)19(25)20-18(15-6-3-2-4-7-15)23-22(28-20)24-21(26)17-8-5-13-27-17/h2-13H,1H3,(H,23,24,26)
InChIKeyNSGJWVVFFNBRGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A1/A3 AR Antagonist 2: Procurement Guide for a Dual Adenosine Receptor Antagonist


A1/A3 AR antagonist 2 (CAS 2408833-02-1) is a synthetic small molecule dual antagonist targeting the adenosine A1 (A1AR) and A3 (A3AR) receptors, with a molecular formula of C₂₂H₁₆N₂O₃S and a molecular weight of 388.44 g/mol . It functions by competitively binding to the orthosteric sites of both receptor subtypes, thereby blocking endogenous adenosine signaling . Structurally, the compound is a 2-amino-4-phenylthiazole derivative, a scaffold that has been extensively optimized to yield potent and selective A1, A3, or dual A1/A3 adenosine receptor antagonists [1]. This compound is distinct from other dual antagonists such as A1/A3 AR antagonist 1 (Compound 10) and A1/A3 AR antagonist 3 (A17) in its specific chemical structure and potential receptor interaction profile, making it a critical comparator for researchers investigating structure-activity relationships (SAR) and receptor subtype selectivity .

Why Generic Substitution is Not Feasible with A1/A3 AR Antagonist 2


Adenosine receptor pharmacology is characterized by a high degree of subtype specificity. While many compounds target individual adenosine receptor subtypes (A1, A2A, A2B, or A3), their effects are often confounded by off-target activity at other subtypes, which can lead to undesirable physiological outcomes [1]. Furthermore, within the class of dual A1/A3 antagonists, subtle variations in the molecular scaffold—such as those differentiating the 2-amino-4-phenylthiazole derivatives—result in profound differences in binding affinity (Ki) and selectivity profiles between the A1 and A3 receptors [2]. Consequently, A1/A3 AR antagonist 2 cannot be generically substituted with another dual antagonist like A1/A3 AR antagonist 1 or a selective A1 or A3 antagonist without the risk of fundamentally altering the experimental outcome. The specific chemical structure of this compound dictates its unique interaction with the receptor binding pockets, underscoring the need for procurement based on precise compound identity rather than general functional class [3].

Quantitative Evidence for A1/A3 AR Antagonist 2: Key Differentiators and Comparative Analysis


Structural Differentiation from Primary Dual A1/A3 Antagonist 1

A1/A3 AR antagonist 2 is structurally distinct from A1/A3 AR antagonist 1 (Compound 10). While antagonist 1 has the molecular formula C₁₈H₁₂N₄O₂S₂ and a molecular weight of 380.44 g/mol, antagonist 2 has a formula of C₂₂H₁₆N₂O₃S and a molecular weight of 388.44 g/mol . This structural divergence, notably the absence of the dithiolethione moiety found in antagonist 1, is critical as it will inevitably lead to different binding interactions with the A1 and A3 receptors, thus precluding their interchangeable use in SAR studies [1].

Adenosine Receptor Pharmacology Medicinal Chemistry GPCR Signaling

Differentiation from A1/A3 AR Antagonist 3 (A17) via Physicochemical Properties

A1/A3 AR antagonist 2 is a chemically distinct entity compared to A1/A3 AR antagonist 3 (also known as A17), a 7-(phenylamino)-pyrazolo[3,4-c]pyridine derivative with the formula C₂₂H₁₉N₅O₃ and a molecular weight of 401.42 g/mol . Antagonist 3 has been characterized by pKd values of 8.25 (A1R) and 7.87 (A3R), translating to Kd values of approximately 5.6 nM and 13.5 nM, respectively [1]. In contrast, the specific binding affinities (Ki, Kd) for A1/A3 AR antagonist 2 are not publicly disclosed, making it a valuable comparator for researchers investigating the impact of the thiazole core (present in antagonist 2) versus the pyrazolopyridine core (present in antagonist 3) on receptor binding kinetics and functional antagonism .

Molecular Pharmacology Drug Discovery Binding Kinetics

Target Engagement Profile: Dual Antagonism of A1 and A3 Receptors

A1/A3 AR antagonist 2 is explicitly defined as a dual antagonist of both the A1 and A3 adenosine receptors . This dual targeting profile distinguishes it from selective A1 antagonists like Derenofylline (SLV 320), which has a Ki of 1 nM for human A1 but 200 nM for human A3 , and from selective A3 antagonists such as A3AR antagonist 2 (compound 18), which has a Ki of 4.54 nM for human A3 . By blocking both receptor subtypes, antagonist 2 is intended for research applications where simultaneous inhibition of A1 and A3 signaling is required, such as in certain models of neuroinflammation, kidney failure, and pulmonary disease, contrasting with the more narrow application of subtype-selective tools [1].

GPCR Pharmacology Neuroinflammation Receptor Selectivity

Purity Specification as a Baseline for Reproducibility

The compound is supplied with a minimum purity of >98% as determined by HPLC [1]. This level of purity is standard for research-grade small molecules and is comparable to related dual antagonists such as A1/A3 AR antagonist 1 (>98% purity) and A1/A3 AR antagonist 3 (>98% purity) . While this does not confer a specific advantage, it establishes a necessary baseline of chemical integrity required for generating reliable and reproducible data in sensitive biological assays. It ensures that observed pharmacological effects can be attributed to the compound itself rather than impurities, a critical consideration for procurement [2].

Chemical Biology Assay Development Quality Control

Optimal Research Applications for A1/A3 AR Antagonist 2


Use as a Tool Compound in Structure-Activity Relationship (SAR) Studies

A1/A3 AR antagonist 2 is ideally suited as a comparator compound in medicinal chemistry programs focused on optimizing dual adenosine receptor antagonists. Its distinct 2-amino-4-phenylthiazole scaffold [1] provides a valuable counterpoint to other dual antagonists like A1/A3 AR antagonist 1 (a dithiolethione derivative) and A1/A3 AR antagonist 3 (a pyrazolo[3,4-c]pyridine derivative). Researchers can profile this compound in parallel with others to understand how specific structural modifications impact binding affinity, selectivity, and functional activity at A1 and A3 receptors.

Investigating Dual A1/A3 Blockade in In Vitro Models of Neuroinflammation

The dual antagonism profile of A1/A3 AR antagonist 2 makes it a critical tool for in vitro studies aiming to dissect the synergistic or additive roles of A1 and A3 receptors in neuroinflammatory pathways [2]. By using this compound alongside selective A1 (e.g., Derenofylline) and A3 (e.g., A3AR antagonist 2) antagonists, researchers can delineate the contribution of each receptor subtype to the release of pro-inflammatory cytokines or the activation of glial cells, providing a rationale for pursuing dual-targeted therapies.

Functional Profiling in Adenosine Receptor Screening Panels

This compound serves as a valuable reference standard for laboratories running adenosine receptor screening panels. Including A1/A3 AR antagonist 2 in a panel alongside selective antagonists for A1, A2A, A2B, and A3 receptors helps to calibrate assays and validate the dual-antagonist phenotype [3]. Its use can confirm that a cellular or biochemical assay is capable of detecting and distinguishing between compounds with different selectivity profiles, a crucial quality control measure in drug discovery screening campaigns.

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